molecular formula C23H25FN2O4S B11293963 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide

Cat. No.: B11293963
M. Wt: 444.5 g/mol
InChI Key: NXKKHWVLVXFEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide is a complex organic compound that features a benzamide core with various substituents, including a fluoro group, a methoxyethyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide typically involves multiple steps, including:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction, often using reagents like carbodiimides.

    Fluorination and Other Substitutions: The fluoro group and other substituents can be introduced through various substitution reactions, such as nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and sulfonyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide.

    4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}phenylacetamide: Similar structure with a phenylacetamide group.

Uniqueness

The unique combination of substituents in 4-fluoro-N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}benzamide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

4-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]benzamide

InChI

InChI=1S/C23H25FN2O4S/c1-15-5-11-20(12-6-15)31(28,29)21-16(2)17(3)26(13-14-30-4)22(21)25-23(27)18-7-9-19(24)10-8-18/h5-12H,13-14H2,1-4H3,(H,25,27)

InChI Key

NXKKHWVLVXFEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.